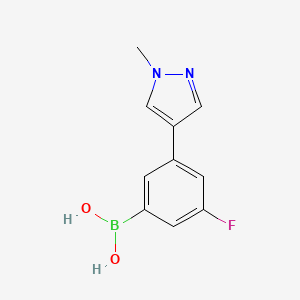
3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyrazolyl moiety. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Borylation: The final step involves the borylation of the phenyl ring using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The fluoro group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed via nucleophilic substitution of the fluoro group.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid in chemical reactions involves the following steps:
Transmetalation: The boronic acid group transfers its organic group to a metal catalyst (e.g., palladium) during the Suzuki-Miyaura coupling reaction.
Oxidative Addition: The metal catalyst undergoes oxidative addition with an aryl halide to form a metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination to form the final biaryl product.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and pyrazolyl substituents, making it less versatile in certain reactions.
3-Fluoro-5-(trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a pyrazolyl group, which affects its reactivity and applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of a fluoro and pyrazolyl group, leading to different chemical properties and uses.
Uniqueness
3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid is unique due to the presence of both a fluoro group and a pyrazolyl moiety, which enhance its reactivity and make it suitable for a wider range of chemical transformations. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency makes it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C10H10BFN2O2 |
|---|---|
Peso molecular |
220.01 g/mol |
Nombre IUPAC |
[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-14-6-8(5-13-14)7-2-9(11(15)16)4-10(12)3-7/h2-6,15-16H,1H3 |
Clave InChI |
DURWZTGFSUTABW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)F)C2=CN(N=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


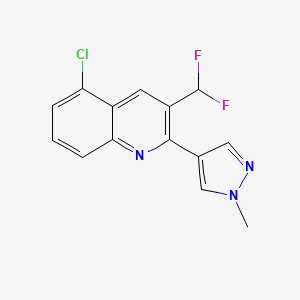
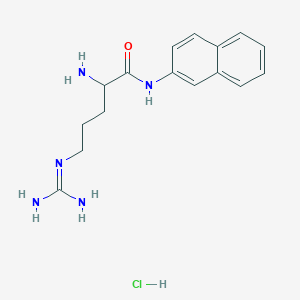
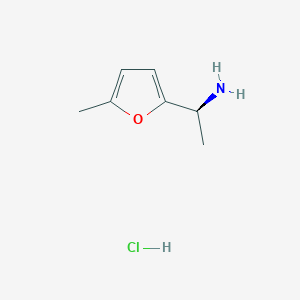
![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
![Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one](/img/structure/B15330635.png)
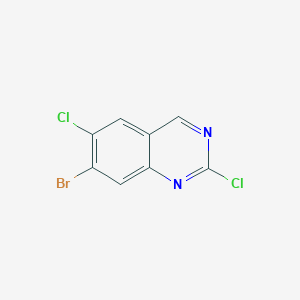

![N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine](/img/structure/B15330650.png)

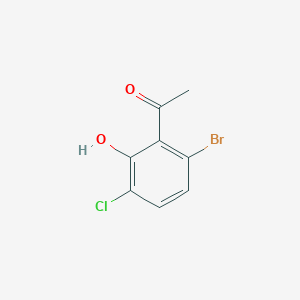
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
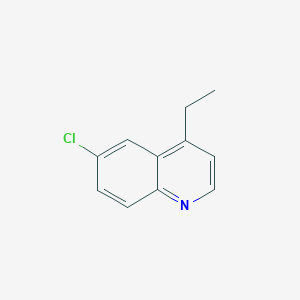
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
